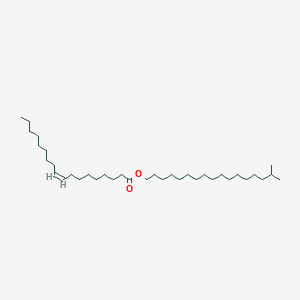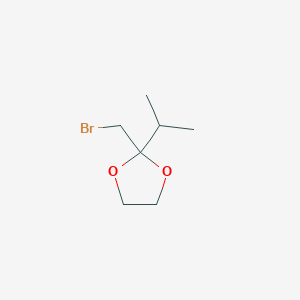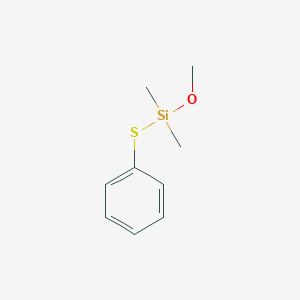
hexyl 2-(4-iodophenyl)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-(4-iodophenyl)ethyl carbonate is an organic compound characterized by the presence of a hexyl group, an iodophenyl group, and an ethyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenyl ethanol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Iodophenyl ethanol+Hexyl chloroformate→Hexyl 2-(4-iodophenyl)ethyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2-(4-iodophenyl)ethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the carbonate ester.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: The primary products are 4-iodophenyl ethanol and hexyl alcohol.
Aplicaciones Científicas De Investigación
Hexyl 2-(4-iodophenyl)ethyl carbonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hexyl 2-(4-iodophenyl)ethyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, influencing their function. The carbonate ester linkage may undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hexyl 2-(4-bromophenyl)ethyl carbonate
- Hexyl 2-(4-chlorophenyl)ethyl carbonate
- Hexyl 2-(4-fluorophenyl)ethyl carbonate
Uniqueness
Hexyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior.
Propiedades
Número CAS |
60075-77-6 |
|---|---|
Fórmula molecular |
C15H21IO3 |
Peso molecular |
376.23 g/mol |
Nombre IUPAC |
hexyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-11-18-15(17)19-12-10-13-6-8-14(16)9-7-13/h6-9H,2-5,10-12H2,1H3 |
Clave InChI |
KAZKFUXBGSMSOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)OCCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)






